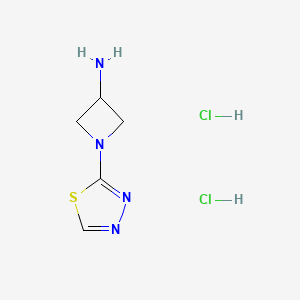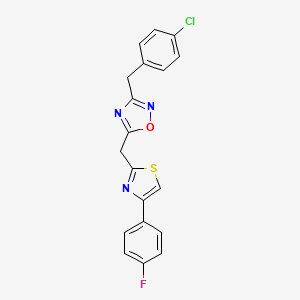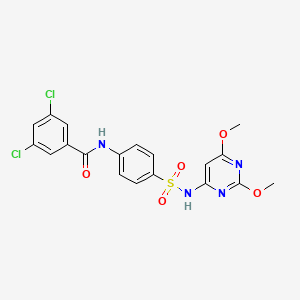![molecular formula C22H22N4O3S B2598181 {[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile CAS No. 689771-20-8](/img/structure/B2598181.png)
{[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone ring, a morpholine ring, a methoxybenzyl group, and a thioacetonitrile group. These functional groups contribute to the compound’s reactivity and potential applications.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds are known to participate in a variety of reactions. For example, quinazolinones can undergo reactions with various nucleophiles and electrophiles . The presence of the thioacetonitrile group may also influence the compound’s reactivity .Applications De Recherche Scientifique
Spiro-Cyclisation and Rearrangement Mechanisms : The compound has been involved in studies related to spiro-cyclisation mechanisms. Harcourt, Taylor, and Waigh (1978) investigated methoxybenzylamino-acetonitriles with benzyl or phenethyl substituents, which undergo spiro-cyclisation in concentrated sulphuric acid, followed by rearrangement to the benzene ring of the substituent, resulting in products like tetrahydroisoquinoline or 2-benzazepine (Harcourt, Taylor, & Waigh, 1978).
Photochemical Synthesis Applications : Ikeda et al. (1977) conducted studies on photochemical synthesis of tetrahydroisoquinolines from N-chloroacetylbenzylamines. This research demonstrated the formation of various hydroxy-tetrahydroisoquinolines and methylisoquinoline derivatives through photocyclization, extending the synthesis to benzyl-isoquinoline derivatives (Ikeda, Hirao, Okuno, Numao, & Yonemitsu, 1977).
Cyclisation Mechanisms and Dual Pathways : Harcourt, Taylor, and Waigh (1978) also explored the cyclisation of dimethoxybenzylaminoacetonitriles, suggesting a dual mechanism for cyclisation involving electrophilic attacks and rearrangement to an iminium ion, which can lead to various chemical products (Harcourt, Taylor, & Waigh, 1978).
Hydrogen Abstraction Studies : Jornet, Tormos, and Miranda (2011) studied hydrogen abstraction by excited triplet states of compounds like 4-methoxybenzophenone, contributing to understanding the photobehavior of mixed triplets and providing insights into solvent-dependent reactions (Jornet, Tormos, & Miranda, 2011).
Lanthanide Ion Complexes and Luminescence : Research by De Bettencourt-Dias, Viswanathan, and Rollett (2007) on luminescent lanthanide ion complexes highlights the role of thiophene-derivatized compounds in creating luminescent solutions, which can have applications in photophysics and materials science (De Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Tautomerism and Structural Analysis in Synthesis : Land, Ramsden, Riley, and Yoganathan (2003) provided insights into tautomerism and structure of dienophiles in the context of morphine synthesis, which could have implications in synthetic organic chemistry and pharmaceutical research (Land, Ramsden, Riley, & Yoganathan, 2003).
Antifungal Activity of Benzimidazole Derivatives : Qu, Li, Xing, and Jiang (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety and tested their antifungal activities, demonstrating the potential application of such compounds in developing new antifungal agents (Qu, Li, Xing, & Jiang, 2015).
Safety and Hazards
Orientations Futures
The future directions for research on this compound could involve further investigation into its synthesis, reactivity, and potential applications. Given the interesting structure of this compound, it could be a valuable subject for research in medicinal chemistry, materials science, and other fields .
Propriétés
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-28-18-5-2-16(3-6-18)15-26-21(27)19-14-17(25-9-11-29-12-10-25)4-7-20(19)24-22(26)30-13-8-23/h2-7,14H,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWHWGVQKRLACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)
![(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/no-structure.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine](/img/structure/B2598113.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2598117.png)

![7-(2-methoxyethyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2598119.png)
